Cas no 1083196-34-2 (ethyl 6-aminopyrazolo1,5-apyrimidine-3-carboxylate)

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with an ester functional group at the 3-position and an amino substituent at the 6-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The presence of both amino and ester groups allows for further derivatization, enabling the synthesis of diverse analogs. Its stability under standard conditions and compatibility with common reagents enhance its utility in multistep synthetic routes. The compound is of interest in medicinal chemistry for its potential applications in kinase inhibitor research and other therapeutic areas.
ethyl 6-aminopyrazolo1,5-apyrimidine-3-carboxylate structure
1083196-34-2 structure
Product Name:ethyl 6-aminopyrazolo1,5-apyrimidine-3-carboxylate
CAS No:1083196-34-2
MF:C9H10N4O2
MW:206.20130109787
MDL:MFCD11977225
CID:1034795
PubChem ID:45356741
Update Time:2025-06-10

ethyl 6-aminopyrazolo1,5-apyrimidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
    • ethyl 6-aminopyrazolo1,5-apyrimidine-3-carboxylate
    • DTXSID50669929
    • 6-Amino-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
    • AKOS015945086
    • ETHYL 6-AMINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE 95+%
    • EN300-319022
    • 1083196-34-2
    • Ethyl6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
    • DB-230443
    • MDL: MFCD11977225
    • Inchi: 1S/C9H10N4O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2,10H2,1H3
    • InChI Key: FUSHTASYYQSBAS-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=NN2C=C(C=NC2=1)N)=O

Computed Properties

  • Exact Mass: 206.08037557g/mol
  • Monoisotopic Mass: 206.08037557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 82.5Ų

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Additional information on ethyl 6-aminopyrazolo1,5-apyrimidine-3-carboxylate

Recent Advances in the Study of Ethyl 6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1083196-34-2) and Its Applications in Chemical Biology and Medicine

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1083196-34-2) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting protein kinases and other enzymatic pathways. Recent studies have explored its potential in drug discovery, with a focus on its role as a scaffold for developing novel therapeutics for cancer, inflammatory diseases, and infectious diseases.

One of the most notable advancements in the study of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have utilized this compound to develop selective inhibitors for kinases like PI3K, mTOR, and CDKs, which are implicated in tumor growth and proliferation. The structural flexibility of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate allows for modifications that enhance binding affinity and selectivity, making it a valuable tool in kinase inhibitor development.

In addition to its role in kinase inhibition, ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has been investigated for its anti-inflammatory properties. Recent studies have demonstrated that derivatives of this compound can modulate the activity of inflammatory mediators such as cytokines and chemokines. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of novel derivatives that effectively suppressed NF-κB signaling, a key pathway in inflammation. These findings suggest potential applications in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthetic versatility of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has also been highlighted in recent research. A 2022 paper in Organic Letters described an efficient one-pot synthesis method for this compound, which significantly improved yield and purity compared to traditional methods. This advancement is particularly important for scaling up production in pharmaceutical settings, where high purity and reproducibility are critical. Furthermore, the compound's compatibility with various coupling reactions has enabled the rapid generation of diverse libraries for high-throughput screening.

Looking ahead, the potential of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in drug discovery appears promising. Ongoing research is exploring its use in targeted therapies, particularly in combination with other pharmacophores to enhance efficacy and reduce off-target effects. For example, a recent preclinical study investigated its incorporation into PROTACs (Proteolysis Targeting Chimeras), a cutting-edge technology for degrading disease-causing proteins. The results indicated improved degradation efficiency, opening new avenues for therapeutic development.

In conclusion, ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1083196-34-2) represents a versatile and valuable scaffold in chemical biology and medicinal chemistry. Its applications in kinase inhibition, anti-inflammatory therapy, and synthetic methodology underscore its importance in modern drug discovery. As research continues to uncover new derivatives and mechanisms of action, this compound is poised to play a pivotal role in the development of next-generation therapeutics.

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